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Abstract

SPI-62 (now known as clofutriben) is an orally bioavailable, potent, and selective small
molecule inhibitor of 113-hydroxysteroid dehydrogenase type 1 (HSD-1). This enzyme is
responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting
HSD-1, SPI-62 aims to reduce intracellular cortisol levels in key tissues, thereby mitigating the
adverse effects of cortisol excess observed in various endocrine and inflammatory diseases.
This technical guide provides a comprehensive overview of the therapeutic potential of SPI-62,
detailing its mechanism of action, summarizing preclinical and clinical data, and outlining key
experimental protocols.

Introduction

Excess intracellular glucocorticoid activity is a key driver of pathology in a range of conditions,
including Cushing's syndrome, autonomous cortisol secretion (ACS), and polymyalgia
rheumatica (PMR).[1] Glucocorticoids, such as cortisol, exert their effects by binding to the
glucocorticoid receptor (GR), a ubiquitously expressed nuclear receptor that regulates the
transcription of a wide array of genes. The intracellular concentration of cortisol is a critical
determinant of GR activation.

The enzyme 113-hydroxysteroid dehydrogenase type 1 (HSD-1) plays a crucial role in
amplifying glucocorticoid signaling by converting circulating inactive cortisone into active
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cortisol within target cells.[2] Tissues with high HSD-1 expression, such as the liver, adipose
tissue, skeletal muscle, and the brain, are particularly susceptible to the detrimental effects of
cortisol excess.[3][4]

SPI-62 (clofutriben) is a novel therapeutic agent designed to selectively inhibit HSD-1, offering
a targeted approach to reducing intracellular cortisol levels without affecting systemic cortisol
production.[2] This localized modulation of glucocorticoid activity presents a promising strategy
to treat conditions of cortisol excess while potentially avoiding the side effects associated with
systemic cortisol suppression.[5]

Mechanism of Action

SPI-62's primary mechanism of action is the potent and selective inhibition of the HSD-1
enzyme.[2] By binding to HSD-1, SPI-62 prevents the conversion of cortisone to cortisol within
target cells.[3] This leads to a reduction in the intracellular concentration of active cortisol
available to bind to and activate the glucocorticoid receptor (GR).[3] Consequently, the
downstream transcriptional effects of GR are attenuated, leading to a amelioration of the signs
and symptoms associated with cortisol excess.
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Caption: Mechanism of action of SPI-62 (clofutriben).
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Therapeutic Potential and Clinical Development

SPI-62 is being investigated for its therapeutic potential in several conditions characterized by
cortisol excess.

Cushing's Syndrome

Cushing's syndrome is a debilitating endocrine disorder caused by prolonged exposure to high
levels of cortisol.[2] By reducing intracellular cortisol, SPI-62 has the potential to address many
of the metabolic and clinical features of this disease.

Interim results from the Phase 2 RESCUE trial (NCT05307328) in patients with ACTH-
dependent Cushing's syndrome have shown that SPI-62 can normalize urine free cortisol
levels in over 60% of patients without causing adrenal insufficiency.[5] Patients have also
reported clinical benefits such as recovery of muscle strength, weight loss, and improved sleep.

[5]

Autonomous Cortisol Secretion (ACS)

ACS is a common condition where a benign adrenal tumor produces excess cortisol. While
often subclinical, it is associated with increased morbidity and mortality. The Phase 2 ACSPIRE
trial (NCT05436639) is evaluating the efficacy and safety of SPI-62 in patients with ACS.[6]

Polymyalgia Rheumatica (PMR)

PMR is an inflammatory condition that is typically treated with glucocorticoids like prednisolone.
[1] However, long-term glucocorticoid use is associated with significant side effects. A Phase 2
clinical trial (NCT05436652) is investigating SPI-62 in combination with prednisolone in patients
with PMR. The goal is to determine if SPI-62 can mitigate the toxic effects of prednisolone
while maintaining its anti-inflammatory efficacy.

Type 2 Diabetes Mellitus

In a pilot study of subjects with diabetic peripheral neuropathy, SPI1-62 showed clinically
meaningful improvements in HbAlc, glucose, cholesterol, and triglycerides compared to
placebo.[7]
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Preclinical and Clinical Data
Preclinical Data

A study in a mouse model of Cushing's syndrome demonstrated that SPI-62 can prevent the
adverse effects of excess corticosterone (the rodent equivalent of cortisol).[8]

Table 1: Summary of Key Preclinical Findings in a Mouse Model of Cushing's Syndrome[8][9]
[10]

Effect of Corticosterone

Parameter Effect of SPI-62 + CORT
(CORT)
) Normalized in a dose-
Food Consumption Increased
dependent manner
] ] Prevented in a dose-
Body Weight Gain Accelerated
dependent manner
Insulin Resistance Increased Prevented
Skeletal Myoatrophy Induced Prevented
Grip Strength Reduced Prevented
Skin Atrophy Induced Prevented

Clinical Data

Phase 1 studies in healthy adults showed that SPI-62 was generally well-tolerated and
demonstrated maximal liver and brain HSD-1 inhibition.[11]

Table 2: Summary of Key Phase 2 Clinical Trial Data

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.biorxiv.org/content/10.1101/2024.05.27.596076v1.full
https://www.biorxiv.org/content/10.1101/2024.05.27.596076v1.full
https://firstwordpharma.com/story/5587757
https://www.businesswire.com/news/home/20221113005047/en/Sparrow-Pharmaceuticals-Presents-Pharmacology-Data-on-SPI-62-at-American-College-of-Rheumatology-Convergence-2022
https://www.endocrine-abstracts.org/ea/0081/ea0081ep112
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Trial Condition

Key Findings Reference

RESCUE
(NCT05307328)

ACTH-dependent

Cushing's Syndrome

Interim analysis

showed >60% of

patients achieved 5]
normal urine free

cortisol. No signs of

adrenal insufficiency.

_ Diabetic Peripheral
Pilot Study Neuropathy

Clinically meaningful
separation from
placebo on HbAlc,
glucose, cholesterol,
and triglycerides at six

weeks.

Phase 2
(NCT05436652)

Polymyalgia
Rheumatica

Ongoing to evaluate if
SPI-62 can mitigate
prednisolone toxicity
while maintaining

efficacy.

Experimental Protocols

Preclinical Mouse Model of Cushing's Syndrome
This protocol is based on the study by Pan et al. (2024).[8]

e Animals: Male C57BL/6J mice.

 Induction of Hypercortisolism: Corticosterone (CORT) administered in the drinking water for

5 weeks.

e Treatment Groups:

o Vehicle + Water

o Vehicle + CORT
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o SPI-62 (low dose) + CORT

o SPI-62 (medium dose) + CORT

o SPI-62 (high dose) + CORT

o Administration of SPI-62: Oral gavage once or twice daily.

o Key Assessments:

o Metabolic Parameters: Food consumption, body weight, oral glucose tolerance test
(OGTT).

o Body Composition: Assessed by magnetic resonance imaging (MRI).

o Muscle Function: Grip strength measurement.

o Inflammatory Markers: Measurement of C-reactive protein (CRP) and other cytokines.

o Bone Metabolism Markers: Serum levels of osteocalcin and other bone turnover markers.

o Histology: Skin biopsies to assess for atrophy.
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Caption: Experimental workflow for the preclinical mouse model.
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Phase 2 RESCUE Clinical Trial (NCT05307328)

o Study Design: A multicenter, randomized, placebo-controlled, crossover study.[12][13]

o Participants: Adults with a documented diagnosis of ACTH-dependent Cushing's syndrome
and active and consistent cortisol excess.[12][13]

* Intervention:

o Period 1 (12 weeks): SPI-62 or placebo.

o Period 2 (12 weeks): Crossover to the other treatment.
e Primary Outcome Measures:

o Change in urinary HSD-1 ratio (tetrahydrocortisol + allotetrahydrocortisol) /
tetrahydrocortisone as a biomarker of hepatic HSD-1 activity.[12]

e Secondary Outcome Measures:

o

Changes in glycemic control (HbAlc, glucose).[14]

[¢]

Changes in lipid profile.[14]

[¢]

Changes in body composition and weight.[14]

[e]

Changes in blood pressure.[14]

o

Assessment of mood and quality of life using validated questionnaires.[14]

[¢]

Safety and tolerability.[14]
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Caption: RESCUE Phase 2 clinical trial workflow.
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Conclusion

SPI-62 (clofutriben) represents a promising novel therapeutic approach for the treatment of
Cushing's syndrome, autonomous cortisol secretion, and potentially as an adjunctive therapy in
conditions requiring long-term glucocorticoid treatment like polymyalgia rheumatica. Its targeted
mechanism of action, focused on reducing intracellular cortisol levels, has the potential to offer
significant clinical benefits with an improved safety profile compared to systemic cortisol-
lowering therapies. The ongoing Phase 2 clinical trials will provide further crucial data on the
efficacy and safety of SPI-62 in these patient populations. The preclinical data strongly support
its potential to mitigate the multifaceted toxicities of glucocorticoid excess.
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 To cite this document: BenchChem. [The Therapeutic Potential of SPI-62 (Clofutriben): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138116#what-is-the-therapeutic-potential-of-spi-
62]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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